BenchChemオンラインストアへようこそ!

Maipgg

Bifunctional chelator synthesis Peptide conjugation chemistry Radionuclide drug conjugate development

MAIPGG is a validated N3S bifunctional chelator designed for 99mTc and 186Re antibody labeling. Its unique tripeptide backbone ensures stable radiometal chelation and efficient conjugation, preserving antigen binding and tumor localization in vivo. Unlike untested analogs, MAIPGG's performance in SPECT imaging and radioimmunotherapy is documented, enabling a unified theranostic workflow and reducing development risk. Procure this specific compound to maintain validated radiochemical performance.

Molecular Formula C20H24N4O6S2
Molecular Weight 480.6 g/mol
CAS No. 161876-61-5
Cat. No. B1675916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaipgg
CAS161876-61-5
SynonymsMAIPGG
N-(S-acetylmercaptoacetyl)-4-isothiocyanate-phenylalanyl-glycyl-glycine ethyl este
Molecular FormulaC20H24N4O6S2
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)CNC(=O)C(CC1=CC=C(C=C1)N=C=S)NC(=O)CSC(=O)C
InChIInChI=1S/C20H24N4O6S2/c1-3-30-19(28)10-21-17(26)9-22-20(29)16(24-18(27)11-32-13(2)25)8-14-4-6-15(7-5-14)23-12-31/h4-7,16H,3,8-11H2,1-2H3,(H,21,26)(H,22,29)(H,24,27)/t16-/m0/s1
InChIKeyJEZWXSLSXPGFMT-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MAIPGG (CAS 161876-61-5): Bifunctional Chelator for 99mTc/186Re Monoclonal Antibody Radiolabeling in Radioimmunotheranostics


MAIPGG (N-(S-acetylmercaptoacetyl)-4-isothiocyanate-phenylalanyl-glycyl-glycine ethyl ester; CAS 161876-61-5) is a peptide-based N3S-ligand bifunctional chelating agent designed specifically for the radiolabeling of monoclonal antibodies with technetium-99m (99mTc) and rhenium-186 (186Re) [1]. The compound belongs to the isothiocyanatopeptide class of chelators and serves as an intermediate in the synthesis of radionuclide drug conjugates (RDCs) for applications in radioimmunodetection and radioimmunotherapy of cancer . MAIPGG incorporates a peptide backbone with an isothiocyanate functional group for covalent antibody conjugation and a mercaptoacetyl-derived N3S coordination sphere for stable radiometal chelation [2].

Why Generic N3S Chelators Cannot Substitute MAIPGG in Antibody Conjugate Workflows


Substitution of MAIPGG with other N3S chelators or alternative peptide-based bifunctional chelating agents introduces quantifiable risk to conjugate integrity and radiochemical performance. The compound's tripeptide backbone (phenylalanyl-glycyl-glycine ethyl ester) with an N-terminal S-acetylmercaptoacetyl group creates a specific coordination geometry and linker length that governs both radiometal chelation stability and antibody conjugation efficiency [1]. In the development program that produced MAIPGG, structurally related analogs including MAGIPG and MAGIPA were deliberately synthesized with systematic variations in peptide chain length and terminal modifications [2]. These structural differences translate to measurable changes in synthetic yield, antibody conjugation characteristics, and ultimately the in vivo biodistribution of the resulting radioimmunoconjugates. Procurement of MAIPGG specifically—rather than an untested alternative—ensures that the chelator's empirically validated performance in antibody labeling and tumor targeting studies is preserved in the user's workflow [3].

Quantitative Differentiation of MAIPGG: Comparative Evidence for Procurement Decisions


Synthetic Yield Comparison: MAIPGG vs. Closely Related N3S Peptide Chelators

MAIPGG demonstrates a verified overall synthetic yield of 12-15% when prepared from Boc-p-nitrophenylalanine, which establishes a reproducible baseline for procurement and in-house synthesis planning [1]. This yield must be evaluated against the development of the structurally related analog MAGIPG, for which the S-(acetylmercaptoacetyl)glycyl-(p-nitro)phenylalanylglycine ethyl ester intermediate was obtained at 56% yield, with subsequent catalytic reduction and thiophosgenation affording a 43% yield of MAGIPG—resulting in a cumulative yield of approximately 24% [2]. While MAGIPG's overall yield exceeds MAIPGG's, the compounds are not interchangeable; MAGIPG features a distinct peptide backbone (glycyl-phenylalanylglycine ethyl ester versus phenylalanyl-glycyl-glycine ethyl ester in MAIPGG), which alters the spatial relationship between the chelating N3S moiety and the antibody conjugation site [3].

Bifunctional chelator synthesis Peptide conjugation chemistry Radionuclide drug conjugate development

Antibody Binding Activity Retention: MAIPGG Conjugation Preserves Native Immunoreactivity

Conjugation of MAIPGG to monoclonal antibody D612 (anti-human colon cancer) at a chelator-to-antibody ratio sufficient for radiometal labeling does not affect the antibody's binding activity to LS174T human colon cancer cells in vitro [1]. This functional preservation is a critical differentiator, as many bifunctional chelating agents alter the tertiary structure or occlude the antigen-binding region of monoclonal antibodies upon covalent attachment, resulting in reduced or abolished immunoreactivity. In contrast to other conjugation chemistries that require post-conjugation purification or may yield heterogeneous populations of partially active conjugates, MAIPGG's isothiocyanate coupling to lysine residues maintains the antibody's native target recognition capability without requiring the introduction of heterobifunctional crosslinkers or spacer arms . The LS174T cell line represents a well-characterized human colon adenocarcinoma model expressing the D612 antigen [2].

Monoclonal antibody conjugation Immunoreactivity preservation Radioimmunoconjugate quality control

Dual Radiometal Compatibility: MAIPGG Supports Both 99mTc Diagnostic Imaging and 186Re Therapeutic Applications

MAIPGG enables the chelation of both 99mTc (diagnostic imaging radionuclide, gamma emitter, t₁/₂ = 6.0 hours) and 186Re (therapeutic radionuclide, beta/gamma emitter, t₁/₂ = 90 hours) using the identical chelator-antibody conjugate platform [1]. This dual-isotope capability is not universal among N3S chelators; many require re-optimization of conjugation or labeling conditions when switching between diagnostic and therapeutic radiometals. In the validated protocol, 99mTc-MAIPGG-D612 conjugates were prepared using a Glucoscan kit (DuPont) as the reducing system, while 186Re-MAIPGG-D612 employed sodium citrate/SnCl₂ reduction followed by pre-labeling of MAIPGG prior to antibody coupling . This paired theranostic approach allows the same MAIPGG-D612 conjugate to be utilized for both SPECT imaging (99mTc) to confirm tumor localization and dosimetry estimation, and subsequent therapy (186Re) without altering the targeting vector [2].

Theranostic pairing 99mTc SPECT imaging 186Re radioimmunotherapy

In Vivo Tumor Localization: Preferential Tumor Uptake of MAIPGG Radioimmunoconjugates

Biodistribution studies in athymic nude mice bearing LS174T human colon cancer xenografts demonstrate that 99mTc-MAIPGG-D612 and 186Re-MAIPGG-D612 radioimmunoconjugates localize preferentially in tumor tissue relative to normal organs [1]. Imaging results corroborate the biodistribution findings, showing clear tumor visualization with acceptable background activity [2]. This tumor-selective accumulation is a direct consequence of the preserved D612 antibody immunoreactivity following MAIPGG conjugation. In contrast, a subsequent study with the structurally related analog MAGIPG conjugated to the same D612 antibody showed comparable tumor localization profiles but with distinct pharmacokinetic differences attributable to the altered peptide backbone [3]. The LS174T xenograft model is an established system for evaluating colon cancer-targeting radioimmunoconjugates, and the tumor-to-normal tissue ratios achieved with MAIPGG conjugates support their utility in radioimmunodetection applications [1].

Tumor xenograft model Radioimmunoconjugate biodistribution Colon cancer targeting

Peptide Backbone Architecture: Structural Basis for MAIPGG Differentiation from MAGIPG and MAGIPA

MAIPGG features a distinct tripeptide sequence (phenylalanyl-glycyl-glycine ethyl ester) with an N-terminal S-acetylmercaptoacetyl group that defines its N3S coordination sphere geometry [1]. This architecture differs quantifiably from two structurally related analogs developed in parallel: MAGIPG, which substitutes the first phenylalanine residue with glycine (glycyl-phenylalanylglycine ethyl ester), and MAGIPA, which features an N-methylamide terminus and an S-benzylmercaptoacetyl protecting group [2]. The peptide backbone length and composition directly influence the distance between the antibody conjugation site (via isothiocyanate at the para-position of the phenylalanine ring) and the radiometal chelation pocket . These architectural differences translate to the distinct synthetic yields and conjugation characteristics documented in the Evidence Items above, underscoring that MAIPGG cannot be considered functionally interchangeable with its structural analogs without empirical validation.

Chelator design N3S ligand architecture Structure-activity relationship

Validated Application Scenarios for MAIPGG Based on Empirical Evidence


Development of 99mTc-Labeled Monoclonal Antibodies for SPECT-Based Radioimmunodetection

MAIPGG is optimally suited for the preparation of 99mTc-labeled monoclonal antibody conjugates intended for single-photon emission computed tomography (SPECT) imaging applications. The validated protocol using a Glucoscan kit as the reducing system enables efficient 99mTc chelation to MAIPGG-antibody conjugates, with the resulting radioimmunoconjugate demonstrating preserved antigen binding and preferential tumor localization in the LS174T human colon cancer xenograft model [1]. This application scenario is directly supported by the binding activity retention evidence and in vivo biodistribution data documented in Section 3.

Preparation of 186Re Radioimmunoconjugates for Targeted Radiotherapy

MAIPGG enables the synthesis of 186Re-labeled antibody conjugates for radioimmunotherapy applications. The established labeling protocol employs sodium citrate/SnCl₂ reduction with a pre-labeling step wherein MAIPGG is radiolabeled with 186Re prior to antibody conjugation [1]. This approach circumvents potential radiometal-induced antibody damage and is directly supported by the dual-isotope compatibility evidence presented in Section 3. The therapeutic potential is further substantiated by the tumor localization observed with 186Re-MAIPGG-D612 conjugates in colon cancer xenograft models [2].

Theranostic Pairing with Identical Chelator-Antibody Platform

A unified theranostic workflow can be established wherein MAIPGG is conjugated to a tumor-targeting monoclonal antibody, and aliquots of the identical conjugate are labeled with 99mTc for diagnostic imaging/dosimetry estimation and with 186Re for subsequent therapy [1]. This paired approach eliminates the need for separate chelator chemistries or antibody modifications between diagnostic and therapeutic formulations, reducing development complexity and regulatory burden. The application is directly predicated on MAIPGG's validated compatibility with both 99mTc and 186Re radiometals as documented in Section 3 .

Synthesis and Evaluation of Novel N3S Peptide Chelator Libraries

MAIPGG serves as a reference standard and synthetic precursor for the development of next-generation peptide-based bifunctional chelating agents. Its documented 12-15% overall synthetic yield from Boc-p-nitrophenylalanine provides a benchmark against which modified synthetic routes or alternative peptide backbone architectures can be quantitatively compared [1]. The structural data for MAIPGG, MAGIPG, and MAGIPA enable structure-activity relationship studies exploring the influence of peptide sequence variation on chelation efficiency, antibody conjugation characteristics, and in vivo pharmacokinetics [2].

Quote Request

Request a Quote for Maipgg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.